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Compound of Interest

Compound Name: 4-Chloro modafinil

Cat. No.: B14079687

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
data for 4-Chloromodafinil (CAS No: 90280-12-9), an analog of the wakefulness-promoting
agent modafinil. This document is intended for research, scientific, and drug development

professionals.

Spectroscopic Data

Due to the limited availability of public spectroscopic data for 4-Chloromodafinil, the following
tables present representative data based on the known structure and spectroscopic
characteristics of similar modafinil analogs.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative *H NMR Data for 4-Chloromodafinil
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.60-7.30 m 9H Aromatic protons
7.25 s (br) 1H -NH:
6.95 s (br) 1H -NH:z
5.40 s 1H -CH(Ar)2
3.55 d 1H -CH2-
3.35 d 1H -CH2-

Table 2: Representative 13C NMR Data for 4-Chloromodafinil

Chemical Shift (8) ppm Assighment

168.5 C=0 (amide)

140.2 Aromatic C (quaternary)
138.5 Aromatic C (quaternary, C-Cl)
1341 Aromatic C-H

130.8 Aromatic C-H

129.5 Aromatic C-H

129.2 Aromatic C-H

128.8 Aromatic C-H

128.5 Aromatic C-H

70.1 -CH(Ar)2

55.3 -CHa-

Mass Spectrometry (MS) Data

Table 3: Representative Mass Spectrometry Data for 4-Chloromodafinil
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miz Relative Intensity (%) Assighment

307.04 100 [M]* (Molecular lon for 35ClI)
309.04 32 [M+2]* (Isotope Peak for 37Cl)
244.0 45 [M - SOCH2CONH2]*

201.0 60 [C13H10CI*

165.0 85 [Ci3Ho]*

Experimental Protocols
Synthesis of 4-Chloromodafinil

The synthesis of 4-Chloromodafinil can be achieved through a multi-step process adapted from
the synthesis of modafinil and its analogs.

Step 1: Synthesis of 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid

To a solution of 4-chlorobenzhydrol (1 equivalent) in trifluoroacetic acid, add thioglycolic acid
(1 equivalent).

Stir the reaction mixture at room temperature for 3-4 hours.

Remove the trifluoroacetic acid under reduced pressure.

Add water to the residue to precipitate the crude product.

Filter the solid, wash with water, and dry to yield 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic
acid.

Step 2: Amidation to 2-[[(4-chlorophenyl)phenylmethyl]thio]lacetamide
¢ Dissolve the carboxylic acid from Step 1 in a suitable solvent such as dichloromethane.

o Cool the solution in an ice bath and add oxalyl chloride (1.2 equivalents) dropwise, followed
by a catalytic amount of dimethylformamide (DMF).
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Stir the reaction mixture at room temperature for 2 hours.
Remove the solvent and excess oxalyl chloride under reduced pressure.

Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a cooled,
concentrated solution of agueous ammonia.

Stir the mixture vigorously for 1 hour.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the crude amide.

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexanes).

Step 3: Oxidation to 4-Chloromodafinil

Dissolve the thioacetamide from Step 2 in glacial acetic acid.

Add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise at room
temperature.

Stir the reaction mixture for 12-16 hours.
Pour the reaction mixture into ice water to precipitate the product.

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-
Chloromodafinil.

Spectroscopic Analysis

NMR Spectroscopy

Prepare a sample by dissolving 5-10 mg of 4-Chloromodafinil in approximately 0.6 mL of
deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

Transfer the solution to a 5 mm NMR tube.

Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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e Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Mass Spectrometry

» Prepare a dilute solution of 4-Chloromodafinil in a suitable solvent such as methanol or
acetonitrile.

 Introduce the sample into the mass spectrometer via direct infusion or after separation using
liquid chromatography (LC-MS).

» For Electron lonization (El) mass spectrometry, a gas chromatography (GC-MS) setup can
be used.

e Acquire the mass spectrum in positive ion mode.

e Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation
patterns.

Visualizations
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Caption: Synthetic pathway for 4-Chloromodafinil.
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Caption: Mechanism of action of modafinil analogs.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic and Synthetic
Profile of 4-Chloromodafinil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14079687#spectroscopic-data-nmr-ms-of-4-chloro-
modafinil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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